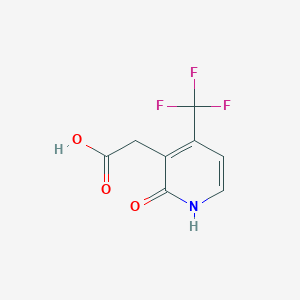

2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetic acid

Description

2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetic acid is a fluorinated pyridine derivative characterized by a hydroxyl group at position 2, a trifluoromethyl (-CF₃) substituent at position 4, and an acetic acid moiety at position 2. This structure is common in medicinal chemistry for designing enzyme inhibitors or bioactive molecules due to its ability to interact with biological targets through polar and hydrophobic interactions .

Propriétés

IUPAC Name |

2-[2-oxo-4-(trifluoromethyl)-1H-pyridin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)5-1-2-12-7(15)4(5)3-6(13)14/h1-2H,3H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNWIIICSFXFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401188962 | |

| Record name | 1,2-Dihydro-2-oxo-4-(trifluoromethyl)-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401188962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227514-87-5 | |

| Record name | 1,2-Dihydro-2-oxo-4-(trifluoromethyl)-3-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227514-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-2-oxo-4-(trifluoromethyl)-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401188962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthesis Approach

- Starting Materials : Typically, pyridine derivatives are synthesized from simpler pyridine compounds through various functional group transformations.

- Trifluoromethylation : Introducing a trifluoromethyl group often involves reactions with trifluoromethylating agents under conditions that may include transition metal catalysts.

- Hydroxylation : The introduction of a hydroxy group can be achieved through oxidation reactions or direct hydroxylation methods.

- Acetic Acid Moiety Introduction : This typically involves reactions that attach an acetic acid group to the pyridine ring, possibly through esterification or amidation reactions followed by hydrolysis.

Chemical Reactions and Transformations

This compound can undergo various chemical reactions, including:

- Oxidation : The hydroxy group can be oxidized to form ketones or aldehydes.

- Reduction : The acetic acid moiety can be reduced to alcohols.

- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions.

Research Findings and Applications

This compound exhibits antimicrobial and potential antiviral activities, making it suitable for enzyme inhibition studies and as a probe in biological assays. It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The acetic acid moiety can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions often involve the use of solvents like methanol or dichloromethane and may require elevated temperatures or pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the acetic acid moiety can produce an alcohol. Substitution reactions can result in the replacement of the trifluoromethyl group with various nucleophiles .

Applications De Recherche Scientifique

Chemical Properties and Structure

HTPA is characterized by a pyridine ring with a hydroxy group at the 2-position, a trifluoromethyl group at the 4-position, and an acetic acid moiety at the 3-position. This specific arrangement of functional groups contributes to its reactivity and biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making HTPA a valuable compound in medicinal chemistry.

Chemistry

HTPA serves as a versatile building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows for various chemical modifications, leading to the development of novel pharmaceuticals and agrochemicals. The compound can undergo several types of reactions:

- Oxidation : The hydroxy group can be oxidized to form ketones or aldehydes.

- Reduction : The acetic acid moiety can be reduced to an alcohol.

- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biology

HTPA exhibits significant biological activities, which are primarily attributed to its interaction with various enzymes and receptors:

- Antimicrobial Activity : HTPA has shown effectiveness against several bacterial strains, including Staphylococcus aureus and E. coli, with minimum inhibitory concentrations ranging from 50 µM to 100 µM. This property makes it a candidate for developing new antimicrobial agents.

- Antiviral Activity : Preliminary studies indicate that HTPA may possess antiviral properties, particularly against RNA viruses. Its mechanism involves inhibiting viral replication processes.

- Enzyme Inhibition : HTPA is utilized in enzyme mechanism studies, serving as a probe in biological assays. Its structural features enable it to inhibit specific enzymes involved in metabolic pathways.

Industrial Applications

In industrial settings, HTPA is employed in the synthesis of advanced materials such as metal-organic frameworks (MOFs). Its role extends to the agrochemical sector, where it is used in developing crop protection agents due to its biological activity against pests.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various pyridine derivatives, HTPA was tested against multiple bacterial strains. The results indicated significant inhibition against E. coli and Pseudomonas aeruginosa, highlighting its potential as a new antimicrobial agent.

Case Study 2: Antiviral Potential

Research exploring the antiviral effects of pyridine derivatives revealed that compounds similar to HTPA exhibited promising results against viral infections caused by RNA viruses. The mechanism was attributed to the inhibition of viral replication processes.

Mécanisme D'action

The mechanism of action of 2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Below is a systematic comparison with analogous pyridine-acetic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs with Fluorine/Trifluoromethyl Substitutions

Key Observations:

- Substituent Effects: Fluorine and trifluoromethyl groups at position 2 or 4 significantly alter electronic properties. For example, replacing the hydroxyl group with fluorine (as in 2-Fluoro-4-(trifluoromethyl)pyridine-3-acetic acid) increases electron-withdrawing capacity, enhancing stability in oxidative environments .

- Acidity: The hydroxyl group in the parent compound lowers the pKa compared to non-hydroxylated analogs (e.g., 2-Fluoro derivatives), making it more reactive in polar solvents .

- Bioactivity: Compounds with aminomethyl or trifluoromethoxy substituents (e.g., 6-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetic acid) show higher molecular weights and predicted blood-brain barrier permeability, suggesting CNS applications .

Comparison with Non-Fluorinated Pyridine Derivatives

Key Observations:

- Non-Fluorinated Analogs: Lack of fluorine reduces metabolic resistance but improves solubility. For instance, 2-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)acetic acid is water-soluble and used as a chelating agent .

- Toxicity: Fluorinated derivatives generally exhibit lower acute toxicity due to stable C-F bonds, whereas non-fluorinated analogs like 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone require thorough toxicological evaluation .

Activité Biologique

2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetic acid (HTPA) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of HTPA, focusing on its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

HTPA is characterized by the presence of a hydroxyl group and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can influence its interaction with biological targets.

The biological activity of HTPA is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites on proteins, while the trifluoromethyl group may modulate the compound's binding affinity and selectivity. These interactions can lead to alterations in enzymatic activity and signal transduction pathways.

Biological Activities

- Antimicrobial Activity : HTPA has demonstrated antimicrobial properties against a range of pathogens. Studies indicate that compounds containing a pyridine nucleus exhibit notable antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The antimicrobial efficacy is often enhanced when combined with other functional groups .

- Antiviral Activity : There is emerging evidence that HTPA may possess antiviral properties. Compounds similar to HTPA have been investigated for their potential against viruses such as SARS-CoV-2, highlighting the importance of developing new antiviral agents amid global health crises .

- Enzyme Inhibition : HTPA has been utilized in studies focusing on enzyme mechanisms, particularly as a probe in biological assays. Its structural features make it suitable for inhibiting specific enzymes involved in metabolic pathways .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial activity of various pyridine derivatives, HTPA was tested against several bacterial strains. The results indicated that HTPA exhibited significant inhibition against E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM .

Case Study 2: Antiviral Potential

Research exploring the antiviral effects of pyridine derivatives found that compounds similar to HTPA showed promising results against viral infections, particularly those caused by RNA viruses. The mechanism was attributed to the inhibition of viral replication processes .

Table 1: Biological Activities of HTPA

Q & A

Q. Q1. What are the recommended synthetic routes for 2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetic acid in academic settings?

Synthesis typically involves multi-step strategies:

- Nucleophilic substitution : Trifluoromethyl groups can be introduced via reactions with trifluoroethanol or trifluoromethylation reagents under alkaline conditions, as demonstrated in analogous pyridine derivatives (e.g., using KOH/K₂CO₃ in trifluoroethanol) .

- Acetic acid side-chain incorporation : Post-functionalization of the pyridine ring via coupling reactions (e.g., using HATU-mediated amidation) or hydrolysis of nitrile intermediates (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile in ).

- Purification : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended, as seen in related compounds .

Q. Q2. How should researchers handle safety protocols for this compound?

- Hazard classification : Based on structurally similar pyridine-acetic acids, anticipate acute toxicity (Category 4 for oral/dermal/inhalation) and eye/respiratory irritation (Category 2/3) .

- Mitigation : Use PPE (gloves, eye protection), work in fume hoods, and follow spill protocols (e.g., sand/vermiculite for containment) .

- Disposal : Coordinate with approved waste management services, as improper disposal risks environmental contamination .

Q. Q3. What analytical techniques are critical for characterizing this compound?

- Structural confirmation : Single-crystal X-ray diffraction (as in ) or NMR (¹H/¹³C/¹⁹F). Note that the trifluoromethyl group may cause signal splitting; deuterated DMSO or CDCl₃ is advised to resolve complex spectra .

- Purity assessment : HPLC with UV detection (λ = 254 nm) or mass spectrometry (MS) for trace impurities .

Advanced Research Questions

Q. Q4. How can researchers address discrepancies in spectroscopic data for this compound?

- NMR challenges : The electron-withdrawing trifluoromethyl group may deshield adjacent protons, leading to unexpected shifts. Compare experimental data with computational predictions (DFT calculations) .

- Contradictory melting points : Variations in reported mp (e.g., 287.5–293.5°C in ) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify phase transitions .

Q. Q5. What strategies optimize yield in multi-step syntheses involving trifluoromethyl pyridines?

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency for trifluoromethylation steps .

- Catalysis : Pd-mediated cross-coupling or copper-catalyzed reactions improve regioselectivity for acetic acid side-chain attachment .

- Yield validation : Use internal standards (e.g., deuterated analogs) in quantitative NMR to track intermediate yields .

Q. Q6. How do researchers differentiate between tautomeric forms of this compound in solution?

- pH-dependent studies : The hydroxyl group at position 2 may undergo keto-enol tautomerism. Use UV-Vis spectroscopy at varying pH levels (e.g., 2–12) to monitor absorbance shifts .

- Computational modeling : Compare experimental IR/Raman spectra with simulated tautomer geometries (e.g., Gaussian software) .

Methodological Considerations

Q. Q7. What are the best practices for crystallizing this compound for X-ray studies?

Q. Q8. How should researchers validate the absence of toxic byproducts in synthesis?

- LC-MS screening : Monitor for hazardous intermediates (e.g., trifluoroacetic acid derivatives) using negative-ion mode MS .

- In vitro assays : Test cytotoxicity in cell lines (e.g., HEK293) for residual impurities .

Contradiction Management

Q. Q9. How to reconcile conflicting reports on the compound’s stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.